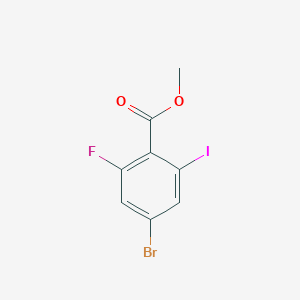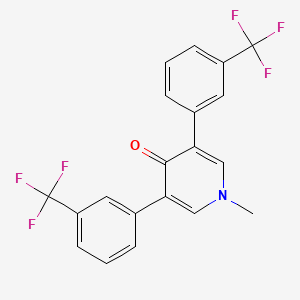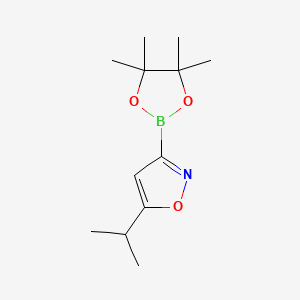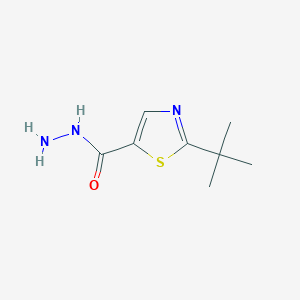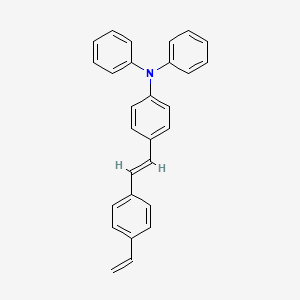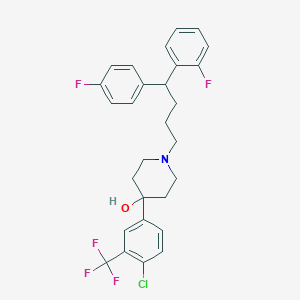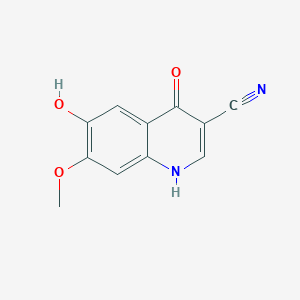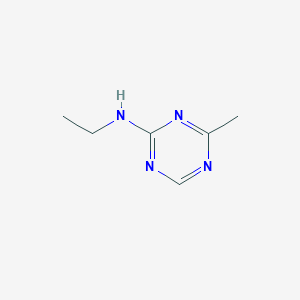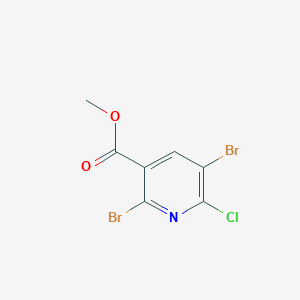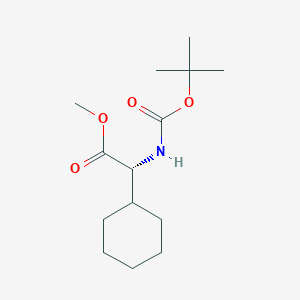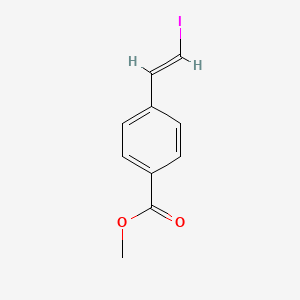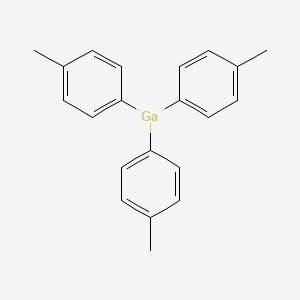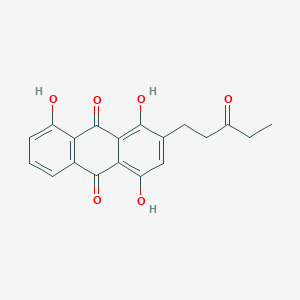
9,10-Anthracenedione, 1,4,8-trihydroxy-2-(3-oxopentyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,8-trihydroxy-2-(3-oxopentyl)anthracene-9,10-dione is a compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and are commonly found in various natural sources, including plants and fungi
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8-trihydroxy-2-(3-oxopentyl)anthracene-9,10-dione can be achieved through several synthetic routes. One common method involves the condensation of appropriate anthraquinone derivatives with suitable aldehydes or ketones under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,8-trihydroxy-2-(3-oxopentyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various anthraquinone derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
1,4,8-trihydroxy-2-(3-oxopentyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential antibacterial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1,4,8-trihydroxy-2-(3-oxopentyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting the activity of topoisomerases and leading to the disruption of DNA replication and transcription. Additionally, it can generate reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Emodin: 1,3,8-trihydroxy-6-methylanthraquinone, known for its anticancer and anti-inflammatory properties.
Aloe-emodin: 1,8-dihydroxy-3-(hydroxymethyl)anthraquinone, studied for its laxative and anticancer effects.
Chrysophanol: 1,8-dihydroxy-3-methylanthraquinone, known for its antimicrobial and anti-inflammatory activities.
Uniqueness
1,4,8-trihydroxy-2-(3-oxopentyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
75963-98-3 |
|---|---|
Formule moléculaire |
C19H16O6 |
Poids moléculaire |
340.3 g/mol |
Nom IUPAC |
1,4,8-trihydroxy-2-(3-oxopentyl)anthracene-9,10-dione |
InChI |
InChI=1S/C19H16O6/c1-2-10(20)7-6-9-8-13(22)15-16(17(9)23)19(25)14-11(18(15)24)4-3-5-12(14)21/h3-5,8,21-23H,2,6-7H2,1H3 |
Clé InChI |
CXPWOYRLHGVQDZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CCC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C=CC=C3O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B13137496.png)
![((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane](/img/structure/B13137504.png)
